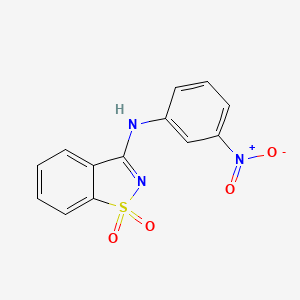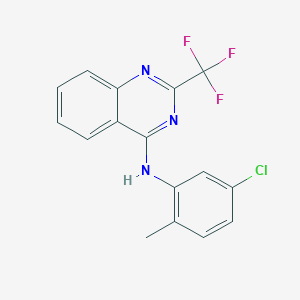![molecular formula C18H13N3O2 B5509612 3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)
3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives and related compounds involves various methods, including domino 1,3-dipolar cycloaddition, elimination reactions, and condensation processes to produce highly functionalized oxadiazoles. These methods enable the integration of diverse functional groups, facilitating the creation of complex and functionalized molecules (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
Molecular structure and optical properties of novel oxadiazole derivatives have been characterized using various spectroscopic techniques, such as IR, NMR, and UV-vis absorption, to understand their structural features and electronic configurations. These analyses reveal the influence of substituent groups on the spectral characteristics and molecular orbital correlations (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Chemical Reactions and Properties
Oxadiazole derivatives exhibit a range of chemical behaviors, including corrosion inhibition, demonstrating their potential in protecting metals against corrosion in acidic environments. Their inhibition efficiency and mechanism have been studied through techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Sharma, Thakur, Sharma, Jakhar, Kumar, Sharma, & Om, 2023).
Physical Properties Analysis
The physical properties, such as fluorescence spectral characteristics and absorption/emission maxima of oxadiazole derivatives, have been explored to understand their photophysical behavior. These properties are crucial for applications in materials science, particularly in optoelectronic devices (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Chemical Properties Analysis
The chemical properties of oxadiazole compounds, including their reactivity and interaction with other molecules, have been examined through computational studies and experimental approaches. These studies offer insights into the molecular structure, electron distribution, and potential chemical reactivity, informing their use in various chemical applications (Sharma, Thakur, Sharma, Jakhar, Kumar, Sharma, & Om, 2023).
Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis of derivatives containing hydrazone, azole, diazole, oxadiazole fragments, and their microbiological evaluation. This included compounds like methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate, which demonstrated potential antibacterial and antifungal activities (Voskienė et al., 2012).
Computational and Pharmacological Evaluation
- Research on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives revealed insights into their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Coordination Polymers and Structural Studies
- A study on coordination polymers with oxadiazol-pyridine ligands, such as 3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine, highlighted their structural diversities and potential applications. These polymers exhibited strong fluorescent emissions and high sensitivity in luminescence sensing for certain ions in aqueous solutions (Ding et al., 2017).
Water Oxidation Applications
- A study on Ru complexes using bridging ligands related to 3,6-bis-[6'-(1',8'-naphthyrid-2'-yl)-pyrid-2'-yl]pyridazine for water oxidation, demonstrating the potential application of these compounds in environmental and industrial processes (Zong & Thummel, 2005).
Synthesis and Antibacterial Activity
- Investigations into the synthesis and antibacterial activity of 1,3,4-oxadiazole thioether derivatives revealed their potential in combating bacterial strains. This included exploring their action mechanism against specific bacterial strains (Song et al., 2017).
Synthesis and Bioactivity in Fungicides
- Research on pyridine containing 1,3,4-oxadiazole derivatives showed their association with diverse biological activities, including fungicide activity. The study also explored the synthesis of these compounds and their efficacy against certain plant species (Zhi, 2004).
Corrosion and Biocorrosion Control
- A study examined the inhibitive properties of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole on corrosion, biocorrosion, and scaling controls of brass in simulated cooling water systems. This indicated their potential use in industrial maintenance and preservation (Rochdi et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-2-8-15-13(5-1)6-3-9-16(15)22-12-17-20-18(21-23-17)14-7-4-10-19-11-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGZLGOBWBRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)
![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)
![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)
![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)
![3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5509594.png)

![5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5509619.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5509624.png)
